N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(benzenesulfonyl)benzamide
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Description
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(benzenesulfonyl)benzamide is a useful research compound. Its molecular formula is C24H19NO5S and its molecular weight is 433.5g/mol. The purity is usually 95%.
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Biological Activity
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(benzenesulfonyl)benzamide is a complex organic compound that has garnered interest for its potential biological activities. This article explores its chemical structure, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound features a benzofuran moiety , which contributes to its aromatic properties and potential biological activities. Its molecular formula is C25H23N2O4S, indicating the presence of functional groups that may influence its reactivity and biological effects. The sulfonamide group is particularly noteworthy, as it is often associated with various pharmacological effects, including antibacterial and anti-inflammatory properties.
Property | Details |
---|---|
Molecular Formula | C25H23N2O4S |
Molecular Weight | 465.53 g/mol |
Functional Groups | Benzofuran, Acetyl, Sulfonamide |
Anticancer Properties
Research has indicated that benzofuran derivatives exhibit significant anticancer activity. For example, studies have shown that certain benzofuran compounds induce apoptosis in leukemia cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction . The specific compound this compound has not been extensively studied in isolation; however, its structural similarities to other active benzofurans suggest potential anticancer properties.
The precise mechanism of action for this compound remains largely unexplored. However, based on related compounds, potential mechanisms may include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial metabolism.
- Receptor Modulation: Interaction with cellular receptors could modulate signaling pathways related to cell survival or apoptosis.
Case Studies and Research Findings
-
Antitumor Activity Study:
A study investigating a series of benzofuran derivatives found that certain compounds significantly inhibited growth in various cancer cell lines, including leukemia and lung cancer cells. The inhibition rates were notably high at concentrations as low as 10 μM . -
Antimicrobial Evaluation:
Another study synthesized benzofuran derivatives and tested them against M. tuberculosis strains. Compounds with structural similarities to this compound showed promising results with minimum inhibitory concentrations (MICs) ranging from 0.78 μg/mL to 6.25 μg/mL .
Properties
IUPAC Name |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(benzenesulfonyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO5S/c1-16(26)23-17(2)30-22-14-13-19(15-21(22)23)25(24(27)18-9-5-3-6-10-18)31(28,29)20-11-7-4-8-12-20/h3-15H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEBWLVKRWQKKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.